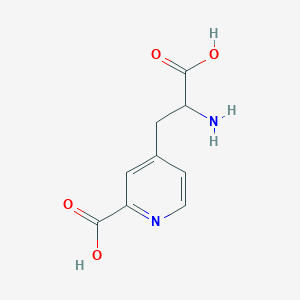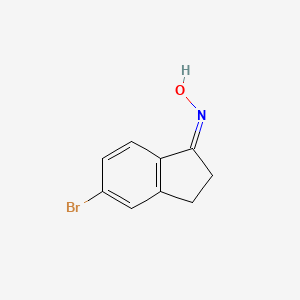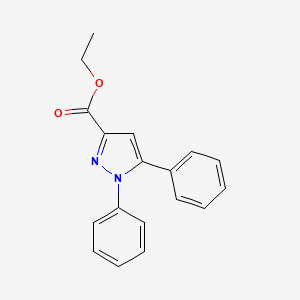
3-(4-(2-カルボキシ)-ピリジル)-L-アラニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 3-(4-(2-carboxy)-Pyridyl)-L-alanine involves starting from 2-[(4-pyridyl)methyl]malonate, proceeding via N-oxide formation, cyanation, and hydrolysis. Analogous sequences of reactions are used for related compounds, demonstrating the versatility and complexity of synthesizing these types of amino acids (Hans-Eberhard Hilpert, 1987).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(4-(2-carboxy)-Pyridyl)-L-alanine, such as those incorporating fluoro-β-amino acid residues and pyridyl groups, are characterized by crystallography, showing complex arrangements stabilized by hydrogen bonds. These structures provide insight into the spatial arrangement and potential reactivity of the compound (G. Muller et al., 2003).
Chemical Reactions and Properties
3-(4-(2-carboxy)-Pyridyl)-L-alanine undergoes photochemical ring-opening reactions, leading to the synthesis of decarboxybetalaines. This showcases the compound's reactivity under specific conditions and its utility in synthesizing colorants and other functional molecules (Hans-Eberhard Hilpert et al., 1985).
Physical Properties Analysis
The analysis of physical properties, including crystal structure and stability, is essential for understanding how 3-(4-(2-carboxy)-Pyridyl)-L-alanine and its derivatives behave in various conditions. These studies reveal the conditions under which these compounds maintain stability and their structural characteristics in solid form.
Chemical Properties Analysis
The chemical properties of 3-(4-(2-carboxy)-Pyridyl)-L-alanine derivatives, such as reactivity with different enzymes and their incorporation into peptides and cyclic compounds, are crucial for their application in biochemistry and pharmaceuticals. The synthesis and characterization of these compounds involve complex reactions that yield a variety of structurally diverse and functionally significant molecules (A. Dondoni et al., 2003).
科学的研究の応用
1. キナゾリンおよびキナゾリノン誘導体の合成 キナゾリンおよびキナゾリノン誘導体は、幅広い薬理作用を有する重要な六員複素環式化合物です {svg_1}. それらは、抗菌活性、抗マラリア活性、抗酸化活性、抗炎症活性、抗痙攣活性、降圧活性、抗糖尿病活性、および抗腫瘍活性など、様々な生物活性を示します {svg_2}. “3-(4-(2-カルボキシ)-ピリジル)-L-アラニン” は、これらの誘導体の合成に潜在的に使用できる可能性があります。
スペクトル特性
この化合物は、キナゾリンおよびキナゾリノン誘導体のスペクトル特性評価に使用できます。 これは、赤外線分光法、質量分析法、1HNMR、元素分析などの手法を用いた分析を伴います {svg_3}.
色素増感型太陽電池
太陽電池用途向けに最適化された近赤外吸収帯を持つシアニン色素は、“3-(4-(2-カルボキシ)-ピリジル)-L-アラニン” を用いて合成できます。 これらの色素は、色素増感型太陽電池における増感剤として使用されます {svg_4}.
4. フェニルアセチレン含有1,2,3-トリアゾール基の合成 この化合物は、フェニルアセチレン含有1,2,3-トリアゾール基の合成に使用できます。 これは、3-(4-アジドフェニル)アクリル酸とエチルプロピオレートとの間のヒュイスゲン型[3 + 2]環状付加反応を伴います {svg_5}.
臭素化および脱臭素化脱カルボキシル化反応
“3-(4-(2-カルボキシ)-ピリジル)-L-アラニン” は、臭素化および脱臭素化脱カルボキシル化反応に使用できます。 これは、(E)-1-[4-(2-カルボキシビニル)フェニル]-[1,2,3]トリアゾール-4-カルボン酸エチルエステルの臭素化、続いてEt3NをDMF中でマイクロ波照射下で用いた脱臭素化脱カルボキシル化反応を伴います {svg_6}.
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis, investigation of its properties, and potential applications. For example, imidazole- and benzimidazole-containing drugs have been extensively used in the clinic to treat various types of diseases with high therapeutic potential .
特性
IUPAC Name |
4-(2-amino-2-carboxyethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-6(8(12)13)3-5-1-2-11-7(4-5)9(14)15/h1-2,4,6H,3,10H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFHLIQFEUPHHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








